molecular formula C10H8N2O3 B14823928 Imidazolidinetrione, methylphenyl- CAS No. 16935-46-9

Imidazolidinetrione, methylphenyl-

Cat. No.: B14823928
CAS No.: 16935-46-9
M. Wt: 204.18 g/mol
InChI Key: ZZEOIZSXSUPCSV-UHFFFAOYSA-N
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Description

Imidazolidinetrione, methylphenyl- is a heterocyclic compound that belongs to the imidazole family. It is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and three carbonyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazolidinetrione, methylphenyl- typically involves the cyclization of amido-nitriles. One common method is the reaction of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of imidazolidinetrione, methylphenyl- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Imidazolidinetrione, methylphenyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves halogenation or alkylation using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinetrione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of imidazolidinetrione, methylphenyl- involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to various chemical transformations . These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

  • 1-Methyl-2-imidazolidinone
  • Hydantoin
  • 2,5-Oxazolidinedione
  • 2-Oxazolidinone

Comparison: Imidazolidinetrione, methylphenyl- is unique due to its three carbonyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 1-methyl-2-imidazolidinone and hydantoin also contain imidazole rings, they lack the same degree of carbonyl functionality, resulting in different chemical and biological properties .

Properties

IUPAC Name

1-methyl-3-phenylimidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-11-8(13)9(14)12(10(11)15)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEOIZSXSUPCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341954
Record name Imidazolidinetrione, methylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16935-46-9
Record name Imidazolidinetrione, methylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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